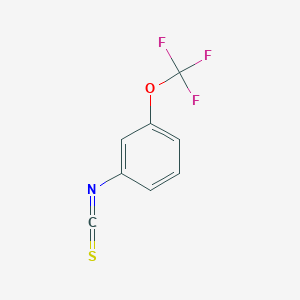
氯氟乙酰氯
描述
Chlorofluoroacetyl chloride is a chemical compound with the molecular formula C2HCl2FO . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Chlorofluoroacetyl chloride has been discussed in a paper titled “Synthesis of Optically Active Chlorofluoroacetyl Chloride” by Huguette Molines and Claude Wakselman . Another method involves the reaction of an alkyl ester of a chloro- or bromo-fluoroacetic acid with chlorosulfonic acid to produce the corresponding acid chloride .Molecular Structure Analysis
The molecular structure of Chlorofluoroacetyl chloride consists of 2 carbon atoms, 1 hydrogen atom, 2 chlorine atoms, 1 fluorine atom, and 1 oxygen atom . The molecule has a total of 6 bonds, including 5 non-H bonds, 1 multiple bond, 1 double bond, and 1 acyl halogenide .Physical And Chemical Properties Analysis
Chlorofluoroacetyl chloride has a molecular weight of 130.933 and a density of 1.5±0.1 g/cm3 . It has a boiling point of 71.7±20.0 °C at 760 mmHg . The exact mass is 129.938843 and it has a vapour pressure of 122.4±0.1 mmHg at 25°C .科学研究应用
化学反应和合成:
- 氯氟乙酰氯参与与烷基2-氯-1,1,2-三氟乙基醚的反应。当与硼三氟化醚和氯化铝等路易斯酸一起加热时,它形成类似乙基氟化物和氯氟乙酰氟化物的化合物。用乙醇处理这些酰卤得到乙基氯氟乙酸酯 (Hudlický, 1985)。
气相结构:
- 使用气体电子衍射确定了氯氟乙酰氯及相关化合物的几何结构。这些研究提供了关于分子构象的见解,对于理解它们的化学行为是重要的(Gobbato et al., 1996)。
核四极耦合:
- 关于氯氟乙酰氯的研究包括氯核四极耦合的研究。这些研究结合了理论计算和实验光谱学,提供了关于氯氟乙酰氯的分子结构和行为的详细信息(Grubbs et al., 2010)。
水处理技术:
- 在水处理领域,已经进行了关于硼掺杂金刚石阳极上电氯化过程中氯物种演变的研究。这对于理解氯氟乙酰氯在消毒和处理过程中的作用是相关的(Mostafa et al., 2018)。
衍生物的合成和表征:
- 氯二氟乙酰氯与硫化氢反应生成氯二氟硫乙酸。这个反应是新型硫代羧酸的合成和表征的一部分,提供了关于这些化合物的化学性质和潜在应用的见解 (Erben et al., 2007)。
环境化学:
- 已经进行了关于氯氟碳化合物及相关化合物的环境影响的研究。理解这些化合物的大气化学和相互作用,包括氯氟乙酰氯,在评估它们在臭氧消耗中的作用方面至关重要(Butler, 2000)
安全和危害
Chlorofluoroacetyl chloride is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
属性
IUPAC Name |
2-chloro-2-fluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2FO/c3-1(5)2(4)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVRCWSIVAASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957317 | |
| Record name | Chloro(fluoro)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorofluoroacetyl chloride | |
CAS RN |
359-32-0 | |
| Record name | 2-Chloro-2-fluoroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl chloride, chlorofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(fluoro)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-fluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions chlorofluoroacetyl chloride as a reactive intermediate. What is its significance in the metabolism of HCFC-131?
A1: Chlorofluoroacetyl chloride is a key reactive intermediate formed during the cytochrome P450-mediated oxidation of 1,1,2-trichloro-2-fluoroethane (HCFC-131) []. This reactive molecule can then interact with cellular components, specifically phosphatidylethanolamine, potentially leading to toxicity []. Understanding the formation and reactivity of chlorofluoroacetyl chloride helps elucidate the metabolic pathway and potential toxic effects of HCFC-131.
Q2: The research highlights the regioselectivity of cytochrome P450 oxidation in metabolizing HCFC-131 and HCFC-141. Can you elaborate on this concept and its implications?
A2: Cytochrome P450 enzymes exhibit regioselectivity, meaning they preferentially oxidize specific sites within a molecule. In the case of HCFC-131 and 1,2-dichloro-1-fluoroethane (HCFC-141), both containing multiple potential oxidation sites, cytochrome P450 preferentially targets specific sites []. This regioselectivity is primarily influenced by electronic factors, as evidenced by comparing experimental oxidation ratios with calculated activation energies for hydrogen-atom abstraction from different sites []. This selectivity directly impacts the metabolic profile and potential toxicity of these compounds, as different metabolic products can exhibit varying toxicological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)


![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)



